molecular formula C16H14BrNO4 B4163159 1-[2-(1-Bromonaphthalen-2-yl)oxyethoxy]pyrrolidine-2,5-dione

1-[2-(1-Bromonaphthalen-2-yl)oxyethoxy]pyrrolidine-2,5-dione

Cat. No.: B4163159
M. Wt: 364.19 g/mol
InChI Key: GLAYKZOESAIMOT-UHFFFAOYSA-N
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Description

1-[2-(1-Bromonaphthalen-2-yl)oxyethoxy]pyrrolidine-2,5-dione is an organic compound with a complex structure that includes a naphthyl group, a bromo substituent, and a pyrrolidinedione moiety

Properties

IUPAC Name

1-[2-(1-bromonaphthalen-2-yl)oxyethoxy]pyrrolidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14BrNO4/c17-16-12-4-2-1-3-11(12)5-6-13(16)21-9-10-22-18-14(19)7-8-15(18)20/h1-6H,7-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLAYKZOESAIMOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1=O)OCCOC2=C(C3=CC=CC=C3C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14BrNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-(1-Bromonaphthalen-2-yl)oxyethoxy]pyrrolidine-2,5-dione typically involves multiple steps. One common approach is to start with the bromination of 2-naphthol to obtain 1-bromo-2-naphthol. This intermediate is then reacted with ethylene glycol to form 2-[(1-bromo-2-naphthyl)oxy]ethanol. The final step involves the reaction of this intermediate with 2,5-pyrrolidinedione under appropriate conditions to yield the target compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

1-[2-(1-Bromonaphthalen-2-yl)oxyethoxy]pyrrolidine-2,5-dione can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles.

    Oxidation and Reduction Reactions: The naphthyl group can undergo oxidation or reduction under appropriate conditions.

    Hydrolysis: The ethoxy groups can be hydrolyzed under acidic or basic conditions.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.

    Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

    Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide, respectively.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the bromine atom.

Scientific Research Applications

1-[2-(1-Bromonaphthalen-2-yl)oxyethoxy]pyrrolidine-2,5-dione has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may be used in studies involving enzyme inhibition or as a probe for biological pathways.

    Industry: It can be used in the synthesis of specialty chemicals or materials with specific properties.

Mechanism of Action

The mechanism of action of 1-[2-(1-Bromonaphthalen-2-yl)oxyethoxy]pyrrolidine-2,5-dione involves its interaction with specific molecular targets. The bromine atom and the naphthyl group can participate in various binding interactions with enzymes or receptors, potentially inhibiting their activity or altering their function. The pyrrolidinedione moiety may also play a role in the compound’s biological activity by interacting with specific proteins or nucleic acids.

Comparison with Similar Compounds

Similar Compounds

    1-bromo-2-naphthol: Shares the naphthyl and bromine components but lacks the ethoxy and pyrrolidinedione groups.

    2,5-pyrrolidinedione: Contains the pyrrolidinedione moiety but lacks the naphthyl and bromine components.

    1-{2-[(1-chloro-2-naphthyl)oxy]ethoxy}-2,5-pyrrolidinedione: Similar structure but with a chlorine atom instead of bromine.

Uniqueness

1-[2-(1-Bromonaphthalen-2-yl)oxyethoxy]pyrrolidine-2,5-dione is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential biological activity. The presence of the bromine atom, naphthyl group, and pyrrolidinedione moiety in a single molecule allows for a wide range of interactions and applications that are not possible with simpler compounds.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[2-(1-Bromonaphthalen-2-yl)oxyethoxy]pyrrolidine-2,5-dione
Reactant of Route 2
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1-[2-(1-Bromonaphthalen-2-yl)oxyethoxy]pyrrolidine-2,5-dione

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